molecular formula C9H11Br B042933 (3-Bromopropyl)benzene CAS No. 637-59-2

(3-Bromopropyl)benzene

Cat. No.: B042933
CAS No.: 637-59-2
M. Wt: 199.09 g/mol
InChI Key: XMZQWZJMTBCUFT-UHFFFAOYSA-N
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Description

(3-Bromopropyl)benzene, also known as 1-Bromo-3-phenylpropane, is an organic compound with the molecular formula C9H11Br. It consists of a benzene ring attached to a three-carbon chain, which is further bonded to a bromine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Safety and Hazards

“(3-Bromopropyl)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, keeping in a dry, cool, and well-ventilated place, and keeping the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction involves the addition of hydrogen bromide (HBr) to 3-phenylpropene, yielding this compound as the primary product . The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 3-phenylpropene using bromine or hydrogen bromide as the brominating agents. The reaction is conducted in the presence of a catalyst, such as iron(III) bromide (FeBr3), to enhance the reaction rate and yield .

Mechanism of Action

The mechanism of action of (3-Bromopropyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted benzene derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Uniqueness of (3-Bromopropyl)benzene: this compound is unique due to its specific three-carbon chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

3-bromopropylbenzene
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InChI

InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
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InChI Key

XMZQWZJMTBCUFT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CCCBr
Source PubChem
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Molecular Formula

C9H11Br
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DSSTOX Substance ID

DTXSID1060924
Record name (3-Bromopropyl)benzene
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Molecular Weight

199.09 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-3-phenylpropane
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Vapor Pressure

0.06 [mmHg]
Record name 1-Bromo-3-phenylpropane
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CAS No.

637-59-2
Record name 1-Bromo-3-phenylpropane
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Record name (3-Bromopropyl)benzene
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Record name (3-Bromopropyl)benzene
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Record name Benzene, (3-bromopropyl)-
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Record name (3-BROMOPROPYL)BENZENE
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Synthesis routes and methods

Procedure details

To 3.2 g of 3-phenyl-1-propanol, were added 1.2 g of concentrated sulfuric acid and 6.08 g of 47% aqueous solution of hydrobromic acid, and the resultant solution was heated for 5 hours at 140-150° C. Then, the solution was poured into ice-water and extracted with ethyl acetate. The organic layer resulted was dried with anhydrous magnesium sulfate, and the solvent used was distillated under reduced pressure, thereby affording 4.3 g of 3-phenyl-1-bromopropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (3-Bromopropyl)benzene a valuable reagent in photoredox catalysis, as demonstrated in the research?

A1: [] The research highlights the effectiveness of this compound in participating in a novel photoredox sp3-C-H alkylation/arylation reaction when combined with various ethers, a nickel catalyst, and benzaldehyde as a photocatalyst. This methodology allows for the formation of new C-C bonds under mild conditions, expanding the possibilities for late-stage functionalization of complex molecules.

Q2: Besides its use in photoredox reactions, what other applications have been explored for this compound in chemical synthesis?

A2: [] this compound has been successfully utilized in the synthesis of non-symmetrically functionalized polyisobutylenes (PIBs). Its bromine atom serves as a versatile handle for introducing various functional groups via substitution reactions, contributing to the development of tailored polymeric materials with controlled properties.

Q3: What are the limitations of using this compound in the reported photoredox sp3-C-H alkylation/arylation reaction?

A3: [] The research indicates that while this compound reacts efficiently with a variety of ethers, the reaction yield can be influenced by factors like ring strain and steric hindrance in the ether coupling partner. For instance, cyclic ethers like cyclobutane and tetrahydropyran exhibited lower reactivity compared to THF. Additionally, the selectivity of the reaction with unsymmetrical ethers should be carefully considered for targeted synthesis.

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